molecular formula C20H15N3O2S B11481146 3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11481146
M. Wt: 361.4 g/mol
InChI Key: BYPRTNYTTAHVKS-UHFFFAOYSA-N
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Description

3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a phenoxyphenyl group and an amino group, making it a unique molecule with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate thiophene and pyridine derivatives under specific conditions.

  • Cyclization Reaction: : The initial step involves the cyclization of 2-aminothiophene-3-carboxamide with a suitable pyridine derivative. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the thieno[2,3-b]pyridine ring.

  • Phenoxyphenyl Substitution: : The next step involves the introduction of the phenoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the thieno[2,3-b]pyridine intermediate is reacted with 4-phenoxyphenyl bromide in the presence of a base like potassium carbonate.

  • Amination: : Finally, the amino group is introduced through a reductive amination reaction. The intermediate compound is treated with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential effects on cellular processes.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular targets.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to variations in their biological activity and applications.

    Phenoxyphenyl Derivatives: Compounds with a phenoxyphenyl group exhibit similar chemical properties but may have different biological targets and effects.

Uniqueness

3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H15N3O2S/c21-17-16-7-4-12-22-20(16)26-18(17)19(24)23-13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-12H,21H2,(H,23,24)

InChI Key

BYPRTNYTTAHVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)N=CC=C4)N

Origin of Product

United States

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